5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H9F3N4 and its molecular weight is 266.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is currently unknown. It is known that the compound is a derivative of pyrazole , which is often used as an intermediate in the synthesis of various insecticides .
Mode of Action
It is known that pyrazole derivatives often interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol , which may affect its bioavailability.
Result of Action
It is known that pyrazole derivatives can have various effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents can affect its distribution in the environment . Additionally, the compound’s stability under various conditions (e.g., temperature, pH) can affect its longevity and efficacy .
Biological Activity
5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a trifluoromethyl phenyl moiety, and a carbonitrile functional group, which together contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethyl Group: Enhances lipophilicity and biological activity.
- Amino Group: Potential for hydrogen bonding and interaction with biological targets.
Antimicrobial Activity
Research shows that pyrazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study indicated that related compounds demonstrated moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. For instance, related compounds showed IC50 values in the low micromolar range against p38 MAPK, a key regulator in inflammatory responses .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical in cancer therapy . The compound's structural modifications have been linked to enhanced potency against various cancer cell lines.
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group has been noted to significantly enhance the biological activity of pyrazole derivatives. This modification often leads to improved binding affinity to biological targets, making it a valuable feature in drug design .
Case Studies
- Inhibition of Tubulin Polymerization:
- p38 MAPK Inhibition:
Properties
IUPAC Name |
5-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4/c1-7-10(6-16)11(17)19(18-7)9-4-2-3-8(5-9)12(13,14)15/h2-5H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAPUWDEJJPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.